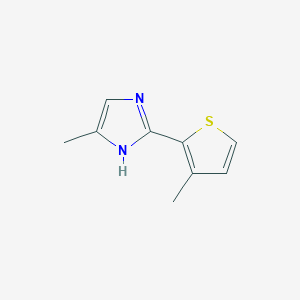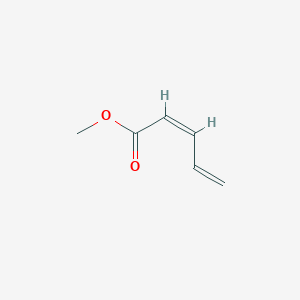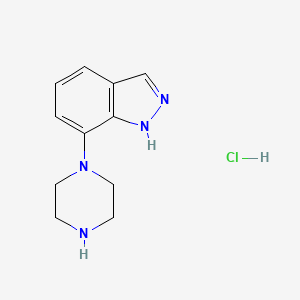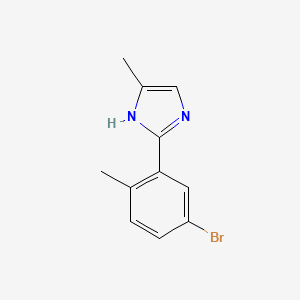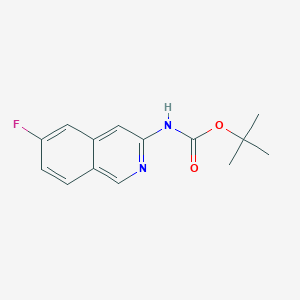![molecular formula C36H54N8O10 B13665983 [4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD34676920 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of MFCD34676920 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Chemical Reactions Analysis
MFCD34676920 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) for reaction analysis . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MFCD34676920 has a wide range of scientific research applications. In chemistry, it is used for reaction screening and high-throughput experimentation. In biology, it plays a role in understanding reaction mechanisms and kinetics. In medicine, it is involved in the development of pharmaceutical compositions. In industry, it is used for large-scale production due to its stability and solubility .
Mechanism of Action
The mechanism of action of MFCD34676920 involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
MFCD34676920 can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with triazolo ring structures or methanesulfonate crystal forms. The uniqueness of MFCD34676920 lies in its stability, solubility, and suitability for large-scale industrial production .
Conclusion
MFCD34676920 is a versatile compound with significant applications in various scientific fields. Its stability, reactivity, and suitability for large-scale production make it a valuable subject of study and use in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C36H54N8O10 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50) |
InChI Key |
NBIUDKXQNRHCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13665901.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
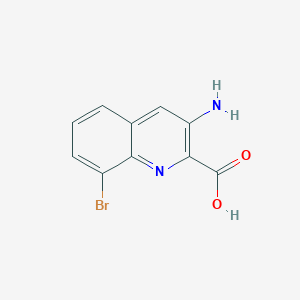
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
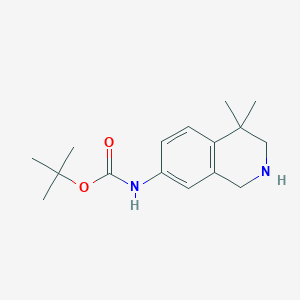
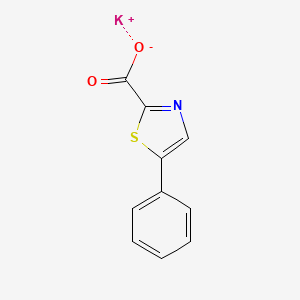
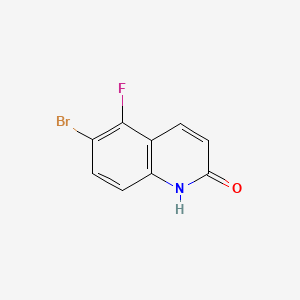
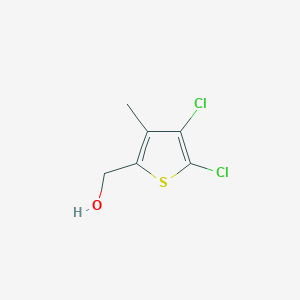
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
